molecular formula C18H21N5O2 B5661310 N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide

Cat. No. B5661310
M. Wt: 339.4 g/mol
InChI Key: DDVDLTJBIOQBFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide involves complex organic reactions. A study by Park et al. (2014) discusses the synthesis of novel heteroaryl-containing benzamide derivatives through an in vitro assay, highlighting the intricate steps required for creating such compounds. While the specific synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide isn't detailed, the methodologies applied in synthesizing similar compounds offer insights into possible approaches for its synthesis (Park et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide has been a subject of detailed study. The work of Kumara et al. (2018) on novel pyrazole derivatives, characterized by X-ray diffraction, offers a paradigm for understanding the structural intricacies of such molecules, including bond angles, molecular geometry, and intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives can be complex, involving various reaction mechanisms and pathways. For instance, the study by Badne et al. (2011) explores the synthesis and antimicrobial activity of different benzamide derivatives, shedding light on the reactivity and functional group transformations pertinent to compounds like N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide (Badne et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Demir et al. (2015) provide an analysis of a novel benzamide's physical properties, offering a template for assessing the physical characteristics of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide. These insights help in predicting its solubility, stability, and form, which are essential for its potential applications (Demir et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, chemical stability, and interaction with other molecules, is vital. The research by Saeed et al. (2020) on the intermolecular interactions in antipyrine-like derivatives provides insight into the chemical behavior and interaction patterns of benzamide derivatives, which could be extrapolated to the chemical properties of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide (Saeed et al., 2020).

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]-4-(1H-pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-12-14(11-20-22)13-23(9-10-25-2)18(24)16-5-3-15(4-6-16)17-7-8-19-21-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVDLTJBIOQBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCOC)C(=O)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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